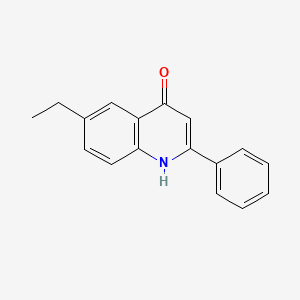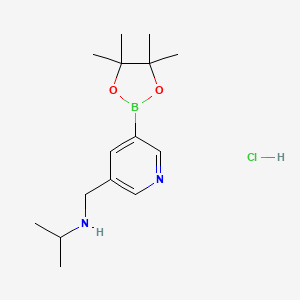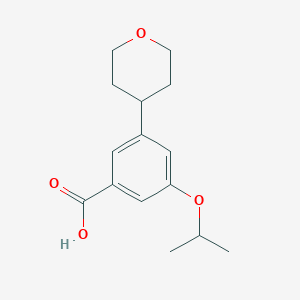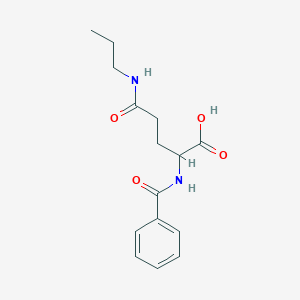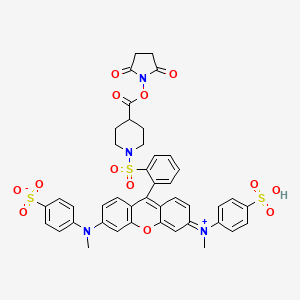![molecular formula C36H54N2O2 B13726296 2,4-ditert-butyl-6-[[(2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B13726296.png)
2,4-ditert-butyl-6-[[(2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-ditert-butyl-6-[[(2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features multiple tert-butyl groups and a phenolic structure, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-ditert-butyl-6-[[(2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the alkylation of phenol to introduce tert-butyl groups, followed by the formation of imine bonds through condensation reactions with appropriate amines and aldehydes. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-ditert-butyl-6-[[(2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imine bonds can be reduced to form amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Aplicaciones Científicas De Investigación
2,4-ditert-butyl-6-[[(2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant properties and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 2,4-ditert-butyl-6-[[(2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can act as an antioxidant by neutralizing free radicals, while the imine bonds may interact with enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in various biochemical interactions, contributing to its diverse effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Ditert-butylphenol: A simpler compound with similar antioxidant properties but lacking the imine functionality.
3,5-Ditert-butyl-4-hydroxybenzaldehyde: Shares the phenolic structure but differs in the presence of an aldehyde group instead of imine bonds.
2,4-Ditert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Known for its UV-absorbing properties, used in stabilizing polymers and coatings.
Uniqueness
2,4-ditert-butyl-6-[[(2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol stands out due to its combination of tert-butyl groups, phenolic hydroxyl, and imine functionalities
Propiedades
Fórmula molecular |
C36H54N2O2 |
|---|---|
Peso molecular |
546.8 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-6-[[(2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C36H54N2O2/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12/h17-22,29-30,39-40H,13-16H2,1-12H3/t29-,30?/m1/s1 |
Clave InChI |
FYNXDGNCEBQLGC-IDCGIGBZSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanoate](/img/structure/B13726226.png)
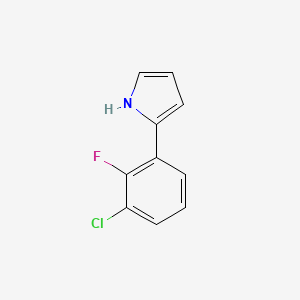

![2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13726257.png)
![sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B13726264.png)
![[4-[(3-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726273.png)

